molecular formula C9H4BrFN2O2 B11846496 3-Bromo-8-fluoro-6-nitroquinoline

3-Bromo-8-fluoro-6-nitroquinoline

Cat. No.: B11846496
M. Wt: 271.04 g/mol
InChI Key: LIWCYDGCDWFMID-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrFN₂O₂. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. The presence of bromine, fluorine, and nitro groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-fluoro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 8-fluoroquinoline followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the selective introduction of functional groups .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave irradiation, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-fluoro-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted quinolines.

    Reduction: Formation of 3-Bromo-8-fluoro-6-aminoquinoline.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

3-Bromo-8-fluoro-6-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals

Mechanism of Action

The mechanism of action of 3-Bromo-8-fluoro-6-nitroquinoline is primarily based on its ability to interact with biological targets such as enzymes and receptors. The presence of the nitro group allows for electron-withdrawing effects, which can enhance binding affinity to certain enzymes. The bromine and fluorine atoms contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately, therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-8-fluoro-6-nitroquinoline is unique due to the combination of bromine, fluorine, and nitro groups in its structure. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

3-bromo-8-fluoro-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFN2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWCYDGCDWFMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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